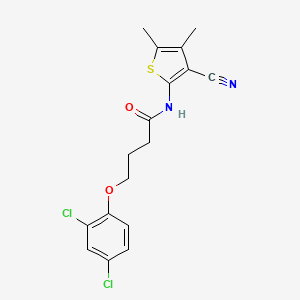![molecular formula C18H26N2O5S B4709822 1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4709822.png)
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential use in medicine. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. CP-55940 has been shown to have a range of biochemical and physiological effects, and has been investigated for its potential use in treating a variety of conditions.
Mecanismo De Acción
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. When this compound binds to these receptors, it activates a range of signaling pathways that can have a variety of effects on cells and tissues. The exact mechanism of action of this compound is still not fully understood, but it is thought to involve the modulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and anticonvulsant effects. It has also been shown to have effects on appetite, thermoregulation, and cardiovascular function. This compound has been investigated for its potential use in treating a variety of conditions, including chronic pain, multiple sclerosis, epilepsy, and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its relatively long half-life. However, this compound also has several limitations, including its complex synthesis and purification, its potential for off-target effects, and its potential for abuse and dependence.
Direcciones Futuras
There are many potential future directions for research on 1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors, which could have fewer off-target effects and less potential for abuse and dependence. Another area of interest is the investigation of this compound's potential use in treating conditions such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues.
Aplicaciones Científicas De Investigación
1-(cyclopentylcarbonyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine has been the subject of numerous scientific studies, particularly in the field of cannabinoid pharmacology. It has been investigated for its potential use in treating a variety of conditions, including pain, inflammation, anxiety, and epilepsy. This compound has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor effects in some preclinical models.
Propiedades
IUPAC Name |
cyclopentyl-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-15-7-8-16(25-2)17(13-15)26(22,23)20-11-9-19(10-12-20)18(21)14-5-3-4-6-14/h7-8,13-14H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFNRMLQKNCKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4709747.png)
![allyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4709759.png)



![2-(4-ethylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4709816.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4709826.png)
![8-butyl-7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4709829.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B4709832.png)
![2-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4709834.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4709839.png)

![2-({(3-pyridinylmethyl)[2-(1-pyrrolidinylsulfonyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B4709848.png)
![5-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]-2,3-dimethyl-1H-indole](/img/structure/B4709855.png)